1-(3-Phenoxybenzyl)-4-(propylsulfonyl)piperazine
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Overview
Description
1-(3-Phenoxybenzyl)-4-(propylsulfonyl)piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 3-phenoxybenzyl group and a propylsulfonyl group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenoxybenzyl)-4-(propylsulfonyl)piperazine typically involves the reaction of 3-phenoxybenzyl chloride with 4-(propylsulfonyl)piperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenoxybenzyl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Phenoxybenzyl)-4-(propylsulfonyl)piperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Phenoxybenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
3-Phenoxybenzyl chloride: A related compound used as an intermediate in the synthesis of various organic molecules.
3-Phenoxybenzyl alcohol: Another similar compound with applications in organic synthesis and as a precursor to other chemicals.
Permethrin Related Compound G: A compound with structural similarities, used in the synthesis of insecticides.
Uniqueness
1-(3-Phenoxybenzyl)-4-(propylsulfonyl)piperazine stands out due to its unique combination of a piperazine ring with both a 3-phenoxybenzyl and a propylsulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C20H26N2O3S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C20H26N2O3S/c1-2-15-26(23,24)22-13-11-21(12-14-22)17-18-7-6-10-20(16-18)25-19-8-4-3-5-9-19/h3-10,16H,2,11-15,17H2,1H3 |
InChI Key |
UQNGNVPOVUDLRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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